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Compound of Interest
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Cat. No.: B12762857

An In-depth Examination of a Carbacylcic Analogue of Methylphenidate for Dopamine
Transporter Research

Abstract

0-2172 is a research chemical developed by Organix Inc. that acts as a potent and selective
dopamine reuptake inhibitor (DRI).[1] As a carbacyclic analogue of methylphenidate, it presents
a unique structural modification where the piperidine ring is replaced by a cyclopentane moiety
and a 3,4-dichloro substitution is present on the phenyl ring.[1] This modification, notably the
removal of the nitrogen atom, has been a subject of interest in medicinal chemistry,
demonstrating that a nitrogen lone pair is not an absolute requirement for high-affinity binding
to the dopamine transporter (DAT).[1] This whitepaper provides a comprehensive technical
overview of 0-2172, including its pharmacological properties, experimental protocols for its
study, and a discussion of its potential applications in neuroscience research.

Introduction

The study of monoamine transporters, particularly the dopamine transporter (DAT), is crucial
for understanding the neurobiology of various neurological and psychiatric conditions, as well
as the mechanisms of action of therapeutic agents and drugs of abuse. Methylphenidate is a
well-characterized psychostimulant that primarily functions by blocking the reuptake of
dopamine and norepinephrine.[2] 0-2172, as a structural analogue of methylphenidate, offers a
valuable tool for probing the structure-activity relationships of DAT ligands. Its carbacyclic
nature provides insights into the steric and electronic requirements for transporter binding,
independent of the basic nitrogen atom typically found in most DAT inhibitors.
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Pharmacology
Mechanism of Action

0-2172 is a potent inhibitor of the dopamine transporter, thereby blocking the reuptake of
dopamine from the synaptic cleft and increasing its extracellular concentration.[1] This action is
expected to lead to enhanced dopaminergic neurotransmission.

Quantitative Pharmacological Data

The primary quantitative data for 0-2172 comes from in vitro binding assays. The inhibitory
potency of 0-2172 at the dopamine and serotonin transporters has been determined using
radioligand binding assays.

Transporter Radioligand IC50 (nM) Reference
Dopamine Transporter

[BH]WIN 35,428 47 [3]14]15]
(DAT)
Serotonin Transporter ,

[BH]Citalopram 7000 [3B1141[5]

(SERT)

Table 1: In vitro binding affinities of 0-2172 for the dopamine and serotonin transporters.

The data clearly indicates that O-2172 is a selective inhibitor of the dopamine transporter, with
a more than 148-fold selectivity over the serotonin transporter. Information regarding its affinity
for the norepinephrine transporter (NET) is not currently available in the scientific literature.
However, given its structural similarity to methylphenidate, which also inhibits NET, it is
plausible that 0-2172 possesses some affinity for this transporter as well.

In Vivo Pharmacology, Pharmacokinetics, and Toxicity

As of the latest available information, there are no published in vivo studies on the
pharmacology, pharmacokinetics (e.g., metabolism, half-life, bioavailability), or toxicity of O-
2172. Research in these areas would be essential to fully characterize the compound's profile
and potential as a research tool.

Experimental Protocols
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The following sections describe representative experimental protocols for the synthesis and in
vitro characterization of 0-2172, based on methodologies reported for analogous compounds.

Synthesis of 0-2172

The synthesis of 0-2172, a carbacyclic analogue of methylphenidate, can be conceptualized
based on the synthesis of similar compounds. A plausible synthetic route is outlined below.

G,4—Dichlorophenylacetonitrila (Cyclopentyl bromide)
Alkylation
(e.g., NaH, THF)

Formation of C-C bond

(2-(3,4-DichIorophenyl)-2-cyclopentylacetonitril9

Hydrolysis
(e.g., H2S04, H20)

(2—(3,4—DichIorophenyI)—2—cycIopentyIacetic aci(D

Esterification
(e.g., CH30OH, H2S04)

Final product

0-2172
(Methyl 2-(3,4-dichlorophenyl)-2-cyclopentylacetate)
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Caption: Proposed synthetic pathway for O-2172.

Step 1: Alkylation. 3,4-Dichlorophenylacetonitrile is reacted with cyclopentyl bromide in the
presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran
(THF). This reaction forms the carbon-carbon bond between the phenylacetonitrile and the
cyclopentyl group.

Step 2: Hydrolysis. The resulting nitrile, 2-(3,4-dichlorophenyl)-2-cyclopentylacetonitrile, is then
hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a
strong acid, such as aqueous sulfuric acid.

Step 3: Esterification. The final step is the esterification of the carboxylic acid to form the methyl
ester, 0-2172. This can be accomplished by reacting the carboxylic acid with methanol in the
presence of a catalytic amount of a strong acid, such as sulfuric acid.

Dopamine Transporter (DAT) Binding Assay

This protocol is a representative method for determining the binding affinity of 0-2172 to the
dopamine transporter using the radioligand [3H]WIN 35,428.
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Caption: Workflow for DAT binding assay.
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Materials:

Rat striatal tissue

Tris-HCI buffer

[BH]WIN 35,428 (radioligand)

0-2172 (test compound)

Cocaine or GBR 12909 (for determining non-specific binding)
Glass fiber filters

Scintillation cocktail

Liquid scintillation counter

Protocol:

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold buffer.
Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh
buffer. Repeat this washing step. Determine the protein concentration of the final membrane
suspension.

Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed
concentration of [3H]WIN 35,428, and varying concentrations of 0-2172. For determining
non-specific binding, a separate set of tubes will contain a high concentration of a known
DAT inhibitor like cocaine.

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient
time to reach equilibrium.

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound
from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically
trapped radioligand.
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o Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the
radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the logarithm of the 0-2172
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Serotonin Transporter (SERT) Binding Assay

A similar protocol to the DAT binding assay is used, with the following modifications:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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